Bromo-dragonfly hydrochloride
Description
Historical Context of Synthesis and Research Discovery
Initial Synthesis and Purpose as a Research Tool
Bromo-dragonfly was first synthesized in its racemic form in 1998 by a team led by David E. Nichols at Purdue University. wikipedia.orgsemanticscholar.orgsmolecule.combionity.com The synthesis was part of a broader research effort into psychoactive compounds, specifically to create a new tool for investigating the structure and activity of serotonin (B10506) (5-HT) receptors in the central nervous system. vumc.orgcme30.eusemanticscholar.org The primary goal was to develop potent and selective ligands to probe the 5-HT₂A receptor, which is a key site for the action of many hallucinogens. maps.orgontosight.ai The initial synthesis was an extension of earlier research on the tetrahydrobenzodifuran analogue of DOB (4-bromo-2,5-dimethoxyamphetamine). wikipedia.org
In 2001, the Nichols lab published an enantiospecific synthesis method, which allowed for the isolation and study of the individual (R) and (S) enantiomers. wikipedia.org This was a crucial step, as subsequent research determined that the (R)-enantiomer possesses significantly greater binding affinity and potency at key serotonin receptors compared to the (S)-enantiomer. maps.orgwikipedia.org
Evolution within Chemical Research Landscapes
Since its initial synthesis, Bromo-dragonfly has remained a valuable tool in pharmacological research. Its high affinity and potent full agonism at the 5-HT₂A receptor make it useful for detailed studies of serotonergic signaling pathways. Researchers have used it in comparative studies to understand the structure-activity relationships of hallucinogenic compounds. For instance, it has been compared with other phenylalkylamine hallucinogens and their "FLY" (tetrahydrobenzodifuran) and "DragonFLY" (benzodifuran) analogues to explore how structural rigidity and specific substitutions affect receptor binding and functional activity. caymanchem.comnih.gov The compound's potent activity has also made it a reference standard in forensic and analytical chemistry for the identification of novel psychoactive substances. caymanchem.comcerilliant.com
Classification and Structural Analogues within Psychoactive Compound Research
Phenethylamine (B48288) Family Affiliation
Bromo-dragonfly hydrochloride is classified as a phenethylamine. maps.orgontosight.aivumc.orgbionity.comcaymanchem.com This places it in a broad family of compounds that includes natural neurotransmitters as well as many synthetic substances. It is specifically considered a ring-substituted amphetamine analogue, sharing a core phenethylamine backbone with compounds like 2C-B and DOB. maps.orgvumc.org This structural relationship is fundamental to its interaction with serotonin receptors, as the phenethylamine structure is a common pharmacophore for 5-HT₂A receptor agonists. maps.org
Benzodifuran and Dihydrobenzofuran Analogues
A key feature of Bromo-dragonfly is its rigid benzodifuran ring system, which distinguishes it from more flexible phenethylamines like DOB. nih.gov This rigid structure is formed by incorporating the methoxy (B1213986) groups of a typical dimethoxyphenethylamine into two furan (B31954) rings fused to the central benzene (B151609) ring. nih.govacs.org This structural modification creates the "DragonFLY" series of compounds. nih.gov
It is an analogue of the less rigid "FLY" compounds, such as 2C-B-FLY, which contain a tetrahydrobenzodifuran core (where the furan rings are saturated). maps.orgnih.gov Research comparing these series has shown that the fully aromatic benzodifuran system of the "DragonFLY" compounds generally leads to higher potency at the 5-HT₂A receptor. nih.govwikipedia.orgdbpedia.org Bromo-dragonfly is the α-methylated (amphetamine) analogue of 2C-B-DragonFLY. wikipedia.orgdbpedia.org
Fundamental Structural Characteristics Relevant to Biological Activity
The biological activity of Bromo-dragonfly is a direct result of its unique molecular architecture. Several key features are critical:
These structural elements combine to make Bromo-dragonfly a highly potent full agonist at the 5-HT₂A and 5-HT₂C receptors and a moderate agonist at the 5-HT₂B receptor. wikipedia.org It also acts as an inhibitor of monoamine oxidase A (MAO-A), which can further potentiate its effects. cme30.eu
Data Tables
Below are tables summarizing key information about this compound.
Table of Compound Names
The following table lists the chemical compounds mentioned in this article.
Core Benzodifuran Moiety and Unique Furan Ring System
The defining feature of Bromo-dragonfly's molecular architecture is its rigid, planar benzodifuran core. nih.gov This central structure consists of a benzene ring fused with two furan rings, specifically a furo[2,3-f] Current time information in Bangalore, IN.benzofuran system. ontosight.ai The compound's name is derived from the visual similarity of its molecular skeleton to a dragonfly, where the two furan rings on opposite sides of the central phenyl ring resemble wings. semanticscholar.orgresearchgate.net
This unique aromatic ring system is a key distinction from other phenethylamine derivatives like DOB (4-bromo-2,5-dimethoxyamphetamine), where the methoxy groups are incorporated into the fused furan rings. maps.orgugent.be This structural rigidification, achieved through the aromatization of what would be dihydrofuran rings in related "FLY" analogues, is reported to significantly increase binding affinity and potency at serotonin receptors. ugent.beresearchgate.net The structure is further characterized by a bromine atom substituted at the 8-position and an aminopropane side chain at the 4-position of the benzodifuran nucleus. ontosight.ai
The synthesis of this complex molecule is a multi-step process. A crucial stage involves the creation of the 2,3,6,7-tetrahydrobenzodifuran ring system, which is subsequently oxidized, often using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to yield the fully aromatic furan rings characteristic of Bromo-dragonfly. maps.orgwikipedia.org
Table 1: Chemical Properties of this compound
| Property | Data |
|---|---|
| IUPAC Name | 1-(4-Bromofuro[2,3-f] Current time information in Bangalore, IN.benzofuran-8-yl)propan-2-amine hydrochloride |
| Chemical Formula | C₁₃H₁₂BrNO₂ · HCl |
| Molar Mass | 330.6 g/mol semanticscholar.org |
| Core Structure | Benzo(1,2-b:4,5-b')difuran ontosight.aiontosight.ai |
| Appearance | Crystalline solid caymanchem.com |
Stereoisomeric Forms and Enantiomeric Potency Differences
Bromo-dragonfly possesses a chiral center at the alpha-carbon of the aminopropane side chain, leading to the existence of two stereoisomers: (R)- and (S)-enantiomers. semanticscholar.orgwikidoc.org Academic research, particularly following an enantiospecific synthesis reported in 2001, has allowed for the separate evaluation of these isomers, revealing significant differences in their pharmacological activity. wikipedia.org
The (R)-(-)-Bromo-dragonfly enantiomer is consistently identified as the more pharmacologically active and potent isomer. semanticscholar.orgbionity.comwikidoc.org This heightened activity is attributed to its greater binding affinity for key serotonin receptors. wikipedia.org Studies have demonstrated that the (R)-enantiomer binds with significantly higher affinity to the 5-HT₂A and 5-HT₂C receptors compared to the (S)-enantiomer. semanticscholar.orgwikipedia.org The potency of Bromo-dragonfly is underscored by its sub-nanomolar affinity values at these receptors, establishing it as one of the most potent agonists known. nih.govwikipedia.org
In drug discrimination studies in rats, which serve as a behavioral model for assessing hallucinogenic potential, BDF has shown potency slightly greater than LSD. semanticscholar.org The synthesis of the more active (R)-enantiomer can be achieved using D-alanine as a chiral starting material. maps.orgwikipedia.org
Table 2: Enantiomeric Comparison of Bromo-dragonfly Receptor Affinity
| Enantiomer | Receptor Target | Binding Affinity (Ki) | Potency |
|---|---|---|---|
| Racemic Mixture | 5-HT₂A | 0.04 nM wikipedia.orgontosight.ai | High |
| 5-HT₂C | 0.02 nM wikipedia.org | High | |
| 5-HT₂B | 0.19 nM wikipedia.org | Moderate | |
| (R)-(-)-Bromo-dragonfly | 5-HT₂A / 5-HT₂C | Higher than (S)-enantiomer semanticscholar.orgwikipedia.org | More potent stereoisomer bionity.comresearchgate.netwikidoc.org |
| (S)-(+)-Bromo-dragonfly | 5-HT₂A / 5-HT₂C | Lower than (R)-enantiomer semanticscholar.orgwikipedia.org | Less potent stereoisomer maps.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (R)-(-)-Bromo-dragonfly |
| (S)-(+)-Bromo-dragonfly |
| 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane |
| 4-bromo-2,5-dimethoxyamphetamine (DOB) |
| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) |
| D-alanine |
| Lysergic acid diethylamide (LSD) |
| 2C-B-fly |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDKNSMQNPNFC-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678561 | |
| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-24-5 | |
| Record name | Bromo-dragonfly hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 332012-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Characterization for Research Applications
Comprehensive Synthetic Routes
The chemical architecture of Bromo-dragonfly, characterized by a central brominated benzodifuran core with an aminopropane side chain, necessitates a sophisticated synthetic approach. Researchers have developed both racemic and enantiospecific pathways to access this molecule.
Racemic Synthesis Pathways and Optimization
Early synthetic approaches focused on the production of a racemic mixture of Bromo-dragonfly. These methods typically begin with the construction of the core ring system, followed by the elaboration of the aminopropane side chain.
The synthesis often commences with the double alkylation of hydroquinone (B1673460). In one established method, hydroquinone is reacted with 1-bromo-2-chloroethane. youtube.com The greater reactivity of the bromide allows for the initial alkylation, forming the bis(2-chloroethoxy)benzene intermediate.
Table 1: Reagents for Hydroquinone Alkylation
| Starting Material | Alkylating Agent | Product |
| Hydroquinone | 1-bromo-2-chloroethane | 1,4-bis(2-chloroethoxy)benzene |
Following the alkylation, the aromatic ring is brominated, typically using elemental bromine, to introduce the key bromine substituent. youtube.com The subsequent cyclization to form the tetrahydrobenzodifuran ring system is a critical step. This has been achieved through a lithium-halogen exchange using n-butyllithium, which facilitates the intramolecular ring closure. youtube.com An optimized procedure later employed ethylmagnesium bromide, which was found to be more effective for this transformation. youtube.com
The aminopropane side chain is commonly introduced via a nitropropene intermediate. youtube.comscribd.com This involves a formylation of the tetrahydrobenzodifuran core, for instance, through a Riecke-Vilsmeier reaction, to install an aldehyde group. youtube.com This aldehyde then undergoes a Henry condensation with nitroethane, catalyzed by ammonium (B1175870) acetate, to yield the corresponding nitropropene derivative. youtube.comscribd.com Subsequent reduction of the nitroalkene is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) to afford the primary amine. youtube.comscribd.com
Table 2: Formation and Reduction of Nitropropene Intermediate
| Intermediate | Reagent 1 | Reagent 2 | Product |
| 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran | Nitroethane | Ammonium acetate | 2-nitro-1-(2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)prop-1-ene |
| 2-nitro-1-(2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)prop-1-ene | Lithium aluminum hydride | 1-(2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)propan-2-amine |
To achieve the final Bromo-dragonfly structure, the tetrahydrobenzodifuran core must be aromatized. This is accomplished through an oxidation step. Prior to oxidation, the newly formed amine is often protected, for example, as a trifluoroacetamide (B147638) by reacting it with trifluoroacetic anhydride. youtube.comscribd.com The oxidation of the dihydrofuran rings to furan (B31954) rings is then carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). youtube.comscribd.comcerilliant.com The final step is the deprotection of the amine, which can be achieved by alkaline hydrolysis to yield racemic Bromo-dragonfly hydrochloride. youtube.com
Enantiospecific Synthesis Strategies
Given that the biological activity of chiral molecules often resides primarily in one enantiomer, enantiospecific syntheses of Bromo-dragonfly were developed. Research has indicated that the (R)-(-) enantiomer is the more active stereoisomer. youtube.com
An effective enantiospecific route, reported in 2001 by David E. Nichols and colleagues, utilizes a chiral building block derived from the amino acid D-alanine to set the stereochemistry of the aminopropane side chain. youtube.comscribd.com The synthesis involves a Friedel-Crafts acylation of the 2,3,6,7-tetrahydrobenzodifuran core with an N-protected D-alanine derivative. youtube.comscribd.com The resulting β-keto moiety is subsequently reduced, for example, with triethylsilane in trifluoroacetic acid. scribd.com Following this, the synthesis converges with the racemic route, involving para-bromination, oxidation of the ring system with DDQ, and finally, deprotection of the amine to yield (R)-(-)-Bromo-dragonfly. scribd.com
Table 3: Key Steps in Enantiospecific Synthesis
| Step | Key Reagent/Process | Purpose |
| 1 | N-protected D-alanine derivative | Introduction of chirality |
| 2 | Friedel-Crafts acylation | Attachment of chiral side chain precursor |
| 3 | Triethylsilane reduction | Removal of ketone functionality |
| 4 | Bromination and DDQ oxidation | Formation of the brominated benzodifuran core |
| 5 | Amine deprotection | Yielding the final enantiopure product |
Development of Labeled Standards for Quantitative Analysis
Accurate quantification of this compound in research and forensic samples requires stable, labeled internal standards for use in mass spectrometry. cerilliant.comcerilliant.com
Deuterium (B1214612) labeling is a common technique for producing internal standards for mass spectrometry. cerilliant.com The synthesis of (±)-Bromo-DragonFLY-D5 HCl has been developed for this purpose. cerilliant.com The synthesis can start from a deuterated precursor, such as DL-alanine-3,3,3-D3, to incorporate deuterium atoms into the molecule's structure. cerilliant.com A critical step in this specific synthesis involves the reduction of a ketone intermediate using triethylsilane-D and trifluoroacetic acid-D, which introduces further deuterium atoms at the benzylic position. cerilliant.com Careful monitoring of isotopic purity and distribution is essential throughout the synthesis to ensure the quality of the standard. cerilliant.com
Table 2: Isotopic Distribution for Bromo-DragonFLY-D5 HCl Standard
| Isotopic Species | Percentage |
|---|---|
| D5 | 98.048% |
| D4 | 1.902% |
| D3 | 0.006% |
| D2 | 0.043% |
| D1 | 0.000% |
| D0 | 0.000% |
Data derived from a study on the synthesis of labeled standards. cerilliant.com
Deuterated standards like Bromo-DragonFLY-D5 HCl are indispensable for accurate quantification in mass spectrometry (MS) based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). cerilliant.comcerilliant.com These internal standards, which have a slightly higher mass than the non-labeled analyte but are chemically identical, are added to samples in known amounts. They co-elute with the target analyte and are affected similarly by sample preparation and ionization processes. By comparing the detector response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, which is crucial in forensic and clinical toxicology analysis. cerilliant.comnih.gov
Advanced Analytical Techniques for Compound Characterization in Research
A suite of advanced analytical techniques is employed to unambiguously determine the structure, purity, and stereochemistry of this compound.
The comprehensive characterization of Bromo-dragonfly and its synthetic precursors involves multiple spectroscopic and chromatographic methods. nih.gov These techniques provide complementary information to confirm the identity and purity of the synthesized compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H-NMR) and carbon (¹³C-NMR) spectroscopy are used to elucidate the detailed molecular structure and confirm the connectivity of atoms. nih.gov
Mass Spectrometry (MS) : MS, particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular weight and elemental composition, confirming the chemical formula. GC-MS and LC-MS/MS are also used for separation and identification, especially in complex matrices. researchgate.net
X-ray Crystallography : This technique is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. It is critical for distinguishing between the R- and S-isomers of Bromo-dragonfly.
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities and by-products, thereby assessing its purity. nih.gov
Infrared (IR) Spectroscopy : Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the molecule. nih.gov
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose |
|---|---|
| ¹H-NMR and ¹³C-NMR | Structural elucidation and validation nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Structural validation and formula confirmation |
| X-ray Crystallography | Confirmation of stereochemistry |
| HPLC / GC | Purity assessment and separation nih.gov |
| FTIR | Functional group identification nih.gov |
| LC-MS/MS | Quantification in biological samples nih.govresearchgate.net |
Chromatographic-Mass Spectrometric Methodologies
Chromatography coupled with mass spectrometry provides a powerful tool for the separation, identification, and quantification of this compound, even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like Bromo-dragonfly. Following derivatization, the compound can be effectively separated and identified based on its retention time and mass spectrum.
Instrumentation and Findings: Analysis is typically performed on capillary columns, with DB-1 MS and DB-5 MS being commonly employed. oregonstate.edunist.gov The retention characteristics of the analyte are a key identification parameter. The Kovats retention index, a relative measure of retention time, has been established for Bromo-dragonfly. On a standard non-polar stationary phase, it exhibits a retention index of 2038, while on a semi-standard non-polar phase, the index is 2087. oregonstate.edu These indices are crucial for comparing results across different systems and laboratories. The mass spectrum of Bromo-dragonfly's derivative serves as a molecular fingerprint, allowing for unambiguous identification. guidechem.com GC-MS has been successfully applied to the analysis of both powder samples and biological specimens, such as serum, demonstrating its versatility in forensic and research contexts. ncats.io
Table 1: GC-MS Parameters for Bromo-dragonfly Analysis
| Parameter | Value |
|---|---|
| Column Types | DB-1 MS, DB-5 MS |
| Kovats Retention Index (Standard Non-polar) | 2038 |
| Kovats Retention Index (Semi-standard Non-polar) | 2087 |
For the analysis of this compound in biological fluids, which often require minimal sample preparation and can handle non-volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its high sensitivity and selectivity make it ideal for detecting the compound at very low concentrations.
Instrumentation and Findings: LC-MS/MS methods have been developed and validated for the quantification of Bromo-dragonfly in various biological matrices. researchgate.net A common setup involves a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. This technique has been used to quantify Bromo-dragonfly in post-mortem samples, where concentrations were determined in femoral blood (4.7 ± 0.7 μg/kg), urine (22 ± 2 μg/kg), and vitreous humour (0.5 ± 0.1 μg/kg). researchgate.net In another reported case of non-fatal intoxication, the concentration in a serum sample was found to be 0.95 ng/mL. ncats.io These quantitative findings are critical for toxicological assessments in research.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of molecules. For this compound, a combination of Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, and Ultraviolet-Visible Spectrophotometry provides a complete picture of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide detailed structural information about this compound. Although the use of NMR for the characterization of Bromo-dragonfly and its precursors is documented, specific chemical shift data from publicly available literature is limited. researchgate.netnih.govresearchgate.net The spectra would be expected to show characteristic signals for the aromatic protons on the benzodifuran core, as well as signals for the aminopropane side chain.
Ultraviolet-Visible (UV/VIS) spectrophotometry measures the absorption of UV or visible light by a compound. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the aromatic system in Bromo-dragonfly.
Spectral Findings: The UV spectrum of this compound shows distinct absorption maxima (λmax) that are indicative of its benzodifuran chromophore. The reported absorption maxima are at 225, 283, and 295 nm. nih.gov This information is useful for both identification and quantification of the compound in solution.
Table 2: UV/VIS Spectrophotometry Data for this compound
| Parameter | Wavelength (nm) |
|---|---|
| λmax 1 | 225 |
| λmax 2 | 283 |
| λmax 3 | 295 |
Other Chromatographic Techniques
Beyond gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), several other chromatographic techniques are instrumental in the separation, identification, and characterization of "this compound" for research applications. These methods, including High-Performance Liquid Chromatography (HPLC) with various detectors, Thin Layer Chromatography (TLC), and Gas Chromatography-Infrared Detection (GC-IRD), offer complementary information for the comprehensive analysis of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of compounds in complex mixtures. nih.govsemanticscholar.org For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. semanticscholar.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comjapsonline.com
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of Bromo-dragonfly on the column is influenced by factors such as the mobile phase composition, pH, and flow rate. Detection is commonly achieved using a UV detector, as the aromatic and conjugated system of the Bromo-dragonfly molecule is expected to exhibit strong UV absorbance. japsonline.comresearchgate.net While specific, detailed HPLC methods for Bromo-dragonfly are not extensively published in peer-reviewed literature, typical parameters can be inferred from the analysis of analogous phenethylamine (B48288) compounds. researchgate.net The development of a robust HPLC method would involve optimizing these parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring resolution from any impurities or degradation products. japsonline.com
Table 1: Representative Parameters for RP-HPLC Analysis of this compound
| Parameter | Example Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry (e.g., at 210 nm or 280 nm) japsonline.comresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 5-20 µL |
This table represents a typical starting point for method development based on standard practices for similar analytes.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. khanacademy.orgaga-analytical.com.pl It operates on the principle of separating compounds based on their differential adsorption to a stationary phase coated on a flat plate (e.g., glass or aluminum) and their solubility in a mobile phase that moves up the plate via capillary action. khanacademy.orgudel.edu
For Bromo-dragonfly, a normal-phase TLC system is typically used, where the stationary phase is polar (e.g., silica (B1680970) gel) and the mobile phase is a less polar organic solvent or a mixture of solvents. khanacademy.orgresearchgate.net The choice of the mobile phase is critical for achieving good separation. A common approach involves using a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. sigmaaldrich.com The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value ideally between 0.2 and 0.6 for the compound of interest. sigmaaldrich.com After development, the separated spots can be visualized under UV light or by staining with a chemical reagent if the compound is colorless. udel.edu High-Performance Thin Layer Chromatography (HPTLC) has been specifically applied to the analysis of Bromo-DragonFLY, offering improved resolution and the potential for quantitative analysis through densitometry. researchgate.net
Table 2: Typical System Parameters for TLC Analysis of Bromo-dragonfly
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates nih.gov |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Ethyl acetate/Hexane or Methanol/Dichloromethane) khanacademy.orgrochester.edu |
| Development | Ascending development in a closed chamber saturated with mobile phase vapor |
| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor) udel.edu |
| Result | Retention Factor (Rf) |
Gas Chromatography-Infrared Detection (GC-IRD)
Gas Chromatography-Infrared Detection (GC-IRD), often performed as Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) spectroscopy, is a powerful hyphenated technique that combines the separation capabilities of GC with the specific identification power of infrared spectroscopy. ojp.govnih.gov While GC-MS is more common, GC-IRD offers significant advantages, particularly in the differentiation of isomers (positional isomers and diastereomers) that may produce very similar mass spectra. ojp.gov
In this technique, the sample is first vaporized and separated into its components by the gas chromatograph. As each component elutes from the GC column, it passes through a detector cell where its infrared spectrum is recorded. ojp.gov Modern GC-IRD instruments often use cryogenic trapping to deposit the eluted compound onto an IR-transparent window, allowing for the collection of high-quality, solid-phase spectra that can be compared to extensive libraries. ojp.govnih.gov This provides a "fingerprint" spectrum that is highly specific to the molecule's structure, offering a high degree of confidence in identification. nih.gov
Table 3: Gas Chromatography Conditions for Bromo-dragonfly (Free Base) Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column Type | Capillary | Capillary |
| Stationary Phase | DB-1 MS | DB-5 MS |
| Column Length | 30 m | 30 m |
| Column Diameter | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm |
| Carrier Gas | Helium | Helium |
| Temperature Program | 80 °C (1 min hold), then 15 °C/min to 320 °C | 80 °C (1 min hold), then 15 °C/min to 320 °C |
Source: Data derived from NIST Chemistry WebBook for Bromo-DragonFLY free base. nist.govnist.gov
Molecular Pharmacology and Receptor Interaction Mechanisms
Agonist Activity at Serotonin (B10506) Receptor Subtypes
Bromo-dragonfly hydrochloride exhibits a high affinity for several serotonin (5-HT) receptor subtypes, acting as a potent agonist. Its interaction with these receptors is fundamental to its pharmacological profile.
5-HT2A Receptor Agonism: Potency and Selectivity
Bromo-dragonfly is recognized as one of the most potent full agonists at the 5-HT2A receptor, a key site for the action of classic hallucinogens. nih.govwikipedia.org It demonstrates exceptionally high affinity for this receptor, with a reported inhibitory constant (Ki) of 0.04 nM. wikipedia.orgnih.gov This high potency is a defining characteristic of its interaction with the 5-HT2A receptor, which is believed to mediate its primary psychoactive effects. nih.gov
Interactions with 5-HT2B and 5-HT2C Receptors
In addition to its potent effects on the 5-HT2A receptor, Bromo-dragonfly also displays high to moderate affinity for the 5-HT2B and 5-HT2C receptor subtypes. It is a potent full agonist at both of these receptors. wikipedia.org The compound shows a very high affinity for the 5-HT2C receptor with a Ki value of 0.02 nM and a moderate affinity for the 5-HT2B receptor with a Ki of 0.19 nM. wikipedia.org
Enantioselective Receptor Binding Profiles (R-enantiomer vs. S-enantiomer)
Bromo-dragonfly possesses a chiral center, leading to the existence of two stereoisomers: the (R)- and (S)-enantiomers. Research has shown that the binding affinity and activity at serotonin receptors are enantioselective. The (R)-(-)-enantiomer of Bromo-dragonfly has been found to possess a greater binding affinity at both the 5-HT2A and 5-HT2C receptors compared to the (S)-(-)-enantiomer. wikipedia.org This indicates that the R-isomer is the more pharmacologically active of the two. bionity.com
Biochemical Reactions Initiated by Receptor Activation
The activation of the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) by an agonist such as Bromo-dragonfly initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. nih.govnih.govwikipedia.org
Upon agonist binding, the receptor activates the Gq/11 protein, which in turn stimulates the enzyme phospholipase C (PLC). nih.govnih.govnih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govebi.ac.uk
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov The increase in cytosolic Ca2+ levels, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. nih.govyoutube.com This signaling pathway is the canonical mechanism through which 5-HT2 receptor activation leads to excitatory neurotransmission and other physiological effects. wikipedia.org
Modulation of Monoamine Oxidase Activity
Beyond its direct receptor agonism, Bromo-dragonfly also interacts with key enzymes involved in neurotransmitter metabolism.
Competitive Inhibition of Monoamine Oxidase A (MAO-A)
Bromo-dragonfly has been identified as a competitive inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. nih.gov Inhibition studies have determined its inhibitory constant (Ki) for MAO-A to be 0.352 μM. nih.govresearchgate.net As a competitive inhibitor, Bromo-dragonfly binds to the active site of the MAO-A enzyme, thereby preventing the substrate from binding and being metabolized. This action can lead to an increase in the synaptic levels of monoamine neurotransmitters.
Interactive Data Table: Receptor Binding Affinities of Bromo-dragonfly
| Receptor Subtype | Ki (nM) |
| 5-HT2A | 0.04 wikipedia.orgnih.gov |
| 5-HT2C | 0.02 wikipedia.org |
| 5-HT2B | 0.19 wikipedia.org |
Interactive Data Table: MAO-A Inhibition by Bromo-dragonfly
| Enzyme | Inhibition Type | Ki (μM) |
| MAO-A | Competitive | 0.352 nih.govresearchgate.net |
Quantitative Assessment of MAO-A Inhibition Potency (Ki = 0.352 μM)
Bromo-dragonfly has been identified as a potent inhibitor of monoamine oxidase A (MAO-A). Research has demonstrated that it acts as a competitive inhibitor of this enzyme. nih.gov In vitro inhibition experiments determined its inhibition constant (Ki) to be 0.352 μM. nih.gov This potent inhibition of MAO-A is a significant aspect of its pharmacological profile, distinguishing it from structurally similar compounds. nih.gov The inhibition of MAO-A by Bromo-dragonfly may be clinically relevant. nih.gov
Comparative Receptor Pharmacology with Related Psychoactive Compounds
The pharmacological activity of Bromo-dragonfly is largely defined by its interaction with serotonin receptors, a characteristic it shares with other hallucinogenic compounds. However, subtle structural differences between Bromo-dragonfly and its analogues lead to significant variations in potency and receptor affinity.
Analogous Phenethylamines and Benzodifurans (e.g., 2C-B-fly, 2C-B-DFLY, DOB-DFLY)
The benzodifuran structure of Bromo-dragonfly (also known as DOB-DFLY) contributes significantly to its high potency. nih.gov When compared to its analogues, the fully aromatic benzodifuran ring system appears crucial for optimal receptor binding at the 5-HT2A receptor. wikipedia.orgdbpedia.orgdbpedia.org
2C-B-fly : Unlike Bromo-dragonfly which inhibits MAO-A, 2C-B-fly is metabolized by this enzyme. nih.gov While both are potent agonists at serotonin 5-HT2 receptors, the tetrahydrobenzodifuran structure of 2C-B-fly results in different metabolic and inhibitory profiles. nih.govwikipedia.org
2C-B-DFLY : This compound is the fully aromatic derivative of 2C-B-FLY and is considered stronger than both 2C-B and 2C-B-FLY. wikipedia.orgdbpedia.orgdbpedia.org Animal studies suggest it has approximately two to three times the potency of 2C-B. wikipedia.orgdbpedia.orgdbpedia.org However, it is considerably less potent than its alpha-methyl derivative, Bromo-dragonfly. wikipedia.orgdbpedia.orgdbpedia.org
DOB-DFLY : This is another name for Bromo-dragonfly. nih.gov Its rigid benzodifuran structure, combined with an α-methyl group, is known to enhance the potency of phenylalkylamine hallucinogens. nih.gov Studies comparing DOB and its tetrahydrobenzodifuran analog, DOB-FLY, show that while receptor affinity for 5-HT2A is similar (Ki = 22 nM for DOB and 18 nM for DOB-FLY), the rigidified structure of DOB-FLY leads to an 18-fold higher potency in drug discrimination studies in rats. nih.gov
| Compound | Relative Potency / Receptor Affinity Comment |
|---|---|
| Bromo-dragonfly (DOB-DFLY) | Highly potent; α-methyl group and benzodifuran ring enhance potency. nih.gov |
| 2C-B-DFLY | More potent than 2C-B and 2C-B-FLY, but less potent than Bromo-dragonfly. wikipedia.orgdbpedia.orgdbpedia.org |
| DOB-FLY | Similar 5-HT2A affinity to DOB but 18-fold higher potency in vivo. nih.gov |
| 2C-B-fly | Metabolized by MAO-A, unlike Bromo-dragonfly. nih.gov |
Comparative Binding Affinities and Functional Selectivity with other Hallucinogens (e.g., LSD, Mescaline, DOB)
Bromo-dragonfly is a potent full agonist at several serotonin receptors, which is the primary mechanism for classic hallucinogens. wikipedia.org Its hallucinogenic effects are mediated by its agonist activity at the 5-HT2A serotonin receptor. psychonautwiki.orgbionity.com
Receptor Affinity Profile : Bromo-dragonfly exhibits a very high affinity for the 5-HT2A receptor, with a Ki value of 0.04 nM. nih.govwikipedia.org It also binds with very high affinity to the 5-HT2C receptor (Ki = 0.02 nM) and moderate affinity to the 5-HT2B receptor (Ki = 0.19 nM). wikipedia.org This profile makes it a non-subtype selective 5-HT2 agonist. psychonautwiki.org The (R)-(-) enantiomer possesses a greater binding affinity at the 5-HT2A and 5-HT2C receptors than the (S)-(-) enantiomer. wikipedia.org
LSD : Lysergic acid diethylamide also exerts its primary effects through the 5-HT2A receptor. wikipedia.orgnih.gov In animal models, Bromo-dragonfly has been shown to be even more potent than LSD. substack.com Studies using the head-twitch response in mice, a behavior correlated with hallucinogenic potential, found Bromo-dragonfly (DOB-DFLY) to have 65% of the molar potency of LSD. nih.gov LSD itself is a potent partial agonist at 5-HT2A receptors with an EC50 value of 7.2 nM. nih.gov
Mescaline : Like other classic hallucinogens, mescaline's effects are also mediated by the 5-HT2A receptor. nih.govwikipedia.org Subjective reports suggest that the hallucinatory states produced by Bromo-dragonfly are comparable to those of mescaline. psychonautwiki.org
DOB : 2,5-Dimethoxy-4-bromoamphetamine (DOB) is a phenethylamine (B48288) hallucinogen and a known 5-HT2A/2C agonist. nih.gov Bromo-dragonfly is a rigid, benzodifuran analog of DOB. nih.gov This structural rigidity significantly increases potency; Bromo-dragonfly has a sub-nanomolar affinity for the 5-HT2A receptor (Ki = 0.04 nM), whereas DOB has a Ki of 22 nM for the same receptor. nih.gov
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|
| Bromo-dragonfly | 0.04 nih.govwikipedia.org | 0.19 wikipedia.org | 0.02 wikipedia.org |
| LSD | 7.2 (EC50) nih.gov | N/A | 27 (EC50) nih.gov |
| DOB | 22 nih.gov | N/A | N/A |
| Mescaline | N/A | N/A | N/A |
Preclinical Behavioral Phenotyping and Pharmacodynamic Studies
Investigational Neurobiological Correlates of Behavioral Effects
Insights into Receptor Occupancy and Signal Transduction Pathways in Animal Models
The behavioral effects of Bromo-dragonfly hydrochloride are directly correlated with its interactions at specific serotonin (B10506) receptor subtypes. bionity.com Pharmacological studies have established that Bromo-dragonfly is a potent full agonist at the 5-HT₂A receptor. wikipedia.org Its hallucinogenic effects are primarily mediated through this agonist activity. bionity.com
Binding affinity studies have quantified the interaction of Bromo-dragonfly with several serotonin receptors. The compound exhibits a very high affinity for the 5-HT₂A and 5-HT₂C receptors, and a moderately high affinity for the 5-HT₂B receptor. bionity.comwikipedia.org The equilibrium dissociation constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors, is exceptionally low for the 5-HT₂A and 5-HT₂C subtypes, underscoring the compound's high binding affinity. wikipedia.org The R-(-) stereoisomer of Bromo-dragonfly is reported to be the more active form, possessing a greater binding affinity at these receptors. bionity.comwikipedia.org
| Receptor Subtype | Binding Affinity (Kᵢ) |
|---|---|
| 5-HT₂A | 0.04 nM |
| 5-HT₂C | 0.02 nM |
| 5-HT₂B | 0.19 nM |
Data sourced from Wikipedia, citing Chambers et al. (2001). bionity.comwikipedia.org
In addition to its direct receptor agonism, Bromo-dragonfly also interacts with enzymatic pathways that regulate neurotransmitter levels. Research has shown that it acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. wikipedia.orgnih.gov The inhibition constant (Kᵢ) for MAO-A was determined to be 0.352 μM. nih.gov This inhibition of MAO-A may represent another aspect of its complex signal transduction effects. nih.gov
In Vitro Metabolic Stability and Pharmacokinetic Research Parameters
Hepatic Metabolism Resistance Studies
Research into the metabolic fate of Bromo-dragonfly hydrochloride reveals a significant resistance to biotransformation in key in vitro human hepatic systems. Studies utilizing human liver microsomes and cytosol, which contain the primary enzymes responsible for drug metabolism, have been conducted to elucidate its metabolic stability.
Evaluation in Human Liver Microsomes (HLM)
Human Liver Microsomes (HLM) are subcellular fractions of the liver that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. When Bromo-dragonfly was incubated with pooled HLM, no metabolic breakdown of the compound was detected. nih.govnih.gov This indicates a high degree of stability against the oxidative enzymes present in this system. nih.gov The benzodifuran nucleus structure of Bromo-dragonfly may contribute to this pronounced metabolic resistance. nih.gov
Table 1: Metabolic Stability of Bromo-dragonfly in Human Liver Microsomes (HLM)
| Compound | Test System | Result |
|---|
Assessment in Human Liver Cytosol (HLC)
Human Liver Cytosol (HLC) contains various soluble enzymes, including those responsible for Phase II conjugation reactions and some oxidative enzymes. Similar to the findings in HLM, investigations using pooled HLC showed that Bromo-dragonfly was not metabolized. nih.govnih.gov This resistance in both microsomal and cytosolic fractions suggests the compound is not readily processed by the major hepatic enzyme systems in vitro. nih.gov
Table 2: Metabolic Stability of Bromo-dragonfly in Human Liver Cytosol (HLC)
| Compound | Test System | Result |
|---|
Comparative Metabolic Profiles with Analogues
Contrasting Biotransformation with 2C-B-FLY
In stark contrast to the metabolic stability of Bromo-dragonfly, its close analogue 2C-B-FLY undergoes significant biotransformation in the same in vitro systems. nih.gov Studies show that 2C-B-FLY is metabolized in HLM, with the primary biotransformations identified as monohydroxylation. nih.gov Furthermore, it is also metabolized to some extent in HLC, where N-acetylation is a key metabolic pathway. nih.gov This highlights a significant structural-metabolism relationship, where the structural differences between Bromo-dragonfly and 2C-B-FLY lead to vastly different metabolic fates.
Table 3: Comparative In Vitro Metabolism of Bromo-dragonfly and 2C-B-FLY
| Compound | Test System | Metabolic Outcome | Main Biotransformations |
|---|---|---|---|
| Bromo-dragonfly | HLM & HLC | No metabolism observed | Not Applicable |
| 2C-B-FLY | HLM & HLC | Metabolized | Monohydroxylation (in HLM), N-acetylation (in HLC) |
Identification of Potential Metabolic Pathways and Enzymes
Role of Cytochrome P450 (CYP) Enzymes
Consistent with the findings of high metabolic stability, in vitro studies have not identified any specific Cytochrome P450 (CYP) isoenzymes that metabolize Bromo-dragonfly. nih.gov The compound's resistance extends across various CYP enzymes tested. nih.gov
Conversely, the metabolism of its analogue, 2C-B-FLY, in HLM has been specifically attributed to the action of the CYP2D6 enzyme. nih.gov This demonstrates that while the core structure is similar, specific modifications dictate the interaction with and metabolism by CYP enzymes. The lack of metabolism by CYP enzymes for Bromo-dragonfly is a key finding in its pharmacokinetic profile. nih.govnih.gov
Plasma Protein Binding Studies
Table 2: Research on Plasma Protein Binding of Bromo-dragonfly
| Study Objective | Method | Status |
| Determine the plasma protein binding of Bromo-dragonfly | In vitro pharmacokinetic analysis | Investigated nih.gov |
This table summarizes the research objective concerning the plasma protein binding of Bromo-dragonfly.
Structure Activity Relationship Sar and Computational Chemistry Investigations
Elucidating Structural Determinants of Receptor Agonism and Potency
A defining characteristic of the Bromo-dragonfly molecule is its rigid benzodifuran core, where the methoxy (B1213986) groups of a typical phenethylamine (B48288) are incorporated into two furan (B31954) rings fused to the central benzene (B151609) ring. nih.gov This structural rigidity is a critical factor in its high potency. Compared to more flexible phenethylamine counterparts like DOB (2,5-dimethoxy-4-bromoamphetamine), the rigid, planar structure of the benzodifuran system in Bromo-dragonfly reduces conformational flexibility. nih.gov This pre-organization of the molecule into a more optimal conformation for receptor binding is thought to contribute to its enhanced affinity and prolonged activation of the receptor.
Research comparing phenylalkylamine hallucinogens with their benzodifuran ("DragonFLY") and tetrahydrobenzodifuran ("FLY") analogs demonstrates that incorporating the 2- and 5-methoxy groups into fully aromatic furan rings significantly enhances in vivo potency. nih.gov In contrast, when these groups are part of dihydrofuran rings (as in "FLY" compounds), the potency is not substantially altered compared to the non-rigid parent compounds. nih.gov This indicates that the aromaticity and planarity of the furan rings are key to the potency enhancement observed in the "DragonFLY" series. nih.gov
The presence of an alpha-methyl (α-methyl) group on the ethylamine (B1201723) side chain is another crucial structural element that boosts the potency of Bromo-dragonfly. nih.gov This feature is common to many potent phenethylamine derivatives. The α-methyl group is believed to increase potency through two primary mechanisms: it provides steric hindrance that protects the amine group from metabolism by monoamine oxidase (MAO), and it introduces a chiral center. nih.gov Studies have shown that the (R)-enantiomer of Bromo-dragonfly binds with significantly higher affinity to serotonin (B10506) receptors, such as the 5-HT₂A receptor, compared to the (S)-enantiomer. The high potency of Bromo-dragonfly is attributed to the combined presence of both the benzodifuran nucleus and the α-methyl group. nih.gov
The substitution of a bromine atom at the para-position of the phenyl ring (position 8 on the benzodifuran core) is a well-established strategy for increasing the potency of phenethylamine hallucinogens. nih.govresearchgate.net In the case of Bromo-dragonfly, this bromine atom significantly contributes to the molecule's high affinity for the 5-HT₂A receptor. researchgate.net Radioligand displacement studies have indicated that the addition of a bromine atom in this class of compounds can contribute between 2.4 to 3.2 kcal/mol of binding energy, a substantial increase that translates to higher receptor affinity. researchgate.net
| Compound | Core Structure | Side Chain | Potency (ED₅₀ in μmol/kg) |
|---|---|---|---|
| 2C-B | Flexible Dimethoxy-phenyl | Ethylamine | 2.43 |
| DOB | Flexible Dimethoxy-phenyl | α-methyl-ethylamine (Amphetamine) | 0.75 |
| 2C-B-FLY | Rigid Tetrahydrobenzodifuran | Ethylamine | 1.79 |
| DOB-FLY | Rigid Tetrahydrobenzodifuran | α-methyl-ethylamine (Amphetamine) | 0.67 |
| 2C-B-DFLY | Rigid Aromatic Benzodifuran | Ethylamine | 1.07 |
| Bromo-dragonfly (DOB-DFLY) | Rigid Aromatic Benzodifuran | α-methyl-ethylamine (Amphetamine) | 0.20 |
Data sourced from a study on the head twitch response in mice, a 5-HT₂A receptor-mediated behavior. nih.gov Lower ED₅₀ values indicate higher potency.
Computational Modeling for Ligand-Receptor Interactions
To gain a deeper, atom-level understanding of how Bromo-dragonfly interacts with its target receptors, researchers employ computational chemistry techniques. These methods allow for the simulation and prediction of binding modes and affinities, guiding further research and analog design.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For Bromo-dragonfly, docking simulations are performed using crystal structures of target receptors, such as the 5-HT₂A receptor (e.g., PDB ID: 6WGT), to model its binding within the active site. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.
Following docking, molecular dynamics (MD) simulations can be employed. biotechrep.ir MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose and revealing the conformational changes that may occur upon binding. mdpi.com This provides a more realistic model of the interaction compared to the static picture offered by docking alone.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgslideshare.net In the context of Bromo-dragonfly and its analogs, QSAR models are developed using a dataset of benzodifuran derivatives with known receptor binding affinities or functional potencies.
These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules—to build a predictive equation. nih.govnih.gov Once a statistically robust QSAR model is established, it can be used to predict the potency of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.
In Silico Predictions for Biological Activity
The potent and complex pharmacological profile of Bromo-dragonfly hydrochloride has prompted significant interest in the use of computational chemistry to predict its biological activity and understand its interactions at a molecular level. In silico methods, which utilize computer simulations and modeling, offer a rapid and cost-effective approach to investigate the structure-activity relationships (SAR) of novel psychoactive substances and to predict their potential biological targets. These computational investigations are crucial for elucidating the mechanisms underlying the compound's effects and for anticipating potential off-target interactions.
Recent in silico toxicology studies have begun to map out the potential risks associated with Bromo-dragonfly. These studies employ various computational models to predict key toxicological parameters, including cardiotoxicity, hepatotoxicity, and potential for endocrine disruption. acs.orgnih.govacs.org For instance, predictions suggest a notable risk of cardiotoxicity linked to the inhibition of the hERG channel, a critical protein in cardiac function. acs.orgnih.gov Furthermore, in silico absorption, distribution, metabolism, and excretion (ADME) predictions indicate that Bromo-dragonfly exhibits high gastrointestinal absorption and has the potential to cross the blood-brain barrier, which is consistent with its psychoactive effects. researchgate.netnih.gov These computational models are instrumental in building a comprehensive safety profile of the compound in the absence of extensive empirical data.
Ligand-Based and Structure-Based Virtual Screening
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. In the context of this compound, LBVS would involve using the known high-affinity 5-HT2A agonists as templates to search for other compounds with similar chemical features. While specific LBVS studies focused solely on Bromo-dragonfly are not extensively documented in publicly available research, the principles of this method are fundamental to understanding the SAR of the broader class of benzodifuran compounds.
Pharmacophore modeling is a key component of LBVS. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. For the 5-HT2A receptor, pharmacophore models have been developed based on known agonists. These models can then be used as queries to screen large compound databases to identify novel potential agonists. A hypothetical pharmacophore model for a 5-HT2A agonist based on the benzodifuran scaffold would likely include features corresponding to the aromatic rings, the bromine atom, and the amine group, all positioned in a specific spatial orientation.
Structure-Based Virtual Screening (SBVS) , in contrast, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. The availability of high-resolution crystal structures of the 5-HT2A receptor has significantly advanced the application of SBVS for the discovery of novel serotonergic ligands.
Molecular docking simulations are the cornerstone of SBVS. These simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. For this compound, docking studies would be performed using a model of the 5-HT2A receptor. The rigid benzodifuran core of Bromo-dragonfly is believed to pre-organize the molecule into a conformation that is highly complementary to the 5-HT2A binding pocket, contributing to its high affinity. Docking simulations can help to visualize and quantify these interactions, identifying key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, and halogen bonds with the ligand.
While specific, large-scale virtual screening campaigns that have identified this compound as a "hit" are not detailed in the literature, the principles of SBVS are routinely applied to discover and optimize novel 5-HT2A receptor agonists. nih.gov The general workflow for such a screen is presented in the table below.
| Step | Description | Tools and Techniques |
| 1. Target Preparation | The 3D structure of the 5-HT2A receptor is obtained from the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site. | Molecular modeling software (e.g., Schrödinger Suite, MOE) |
| 2. Ligand Library Preparation | A large database of chemical compounds is prepared for docking by generating 3D conformations and assigning appropriate chemical properties. | Chemical informatics toolkits (e.g., RDKit, Open Babel) |
| 3. Molecular Docking | Each ligand in the library is computationally "docked" into the binding site of the 5-HT2A receptor. | Docking programs (e.g., AutoDock, Glide, GOLD) |
| 4. Scoring and Ranking | The binding affinity of each ligand is estimated using a scoring function, and the compounds are ranked based on their predicted affinity. | Scoring functions integrated within docking programs |
| 5. Hit Selection and Experimental Validation | The top-ranked compounds ("hits") are selected for experimental testing to confirm their biological activity. | In vitro binding and functional assays |
Prediction of Receptor Interaction Profiles
Computational methods are also employed to predict the broader receptor interaction profile of this compound beyond its primary targets. This is crucial for understanding its potential for off-target effects. Machine learning models and other computational approaches can predict the interaction of a ligand with a wide range of G protein-coupled receptors (GPCRs) and other protein targets. nih.govscispace.comnih.gov
In silico pharmacology platforms can screen a molecule against a large panel of virtual receptor models to predict its binding affinities. For Bromo-dragonfly, such predictions would likely confirm its high affinity for the 5-HT2A and 5-HT2C receptors, which is well-established experimentally. However, these methods can also identify potential interactions with other serotonin receptor subtypes, as well as adrenergic, dopaminergic, and other receptor systems. For example, some in silico toxicology assessments have explored its potential interaction with the estrogen receptor α, although the predicted probability was low. acs.orgnih.gov
Recent advancements in artificial intelligence and machine learning have led to the development of models that can predict the hallucinogenic potential of molecules based on their chemical structure. nih.govnih.gov These models are trained on datasets of known hallucinogenic and non-hallucinogenic compounds and can learn the structural features that are correlated with psychoactive effects. Such models could be applied to Bromo-dragonfly and its analogs to predict their relative hallucinogenic potency and to guide the design of new compounds with modified psychoactive profiles.
The predicted receptor interaction profile for this compound, based on its known pharmacology and in silico predictions, is summarized in the table below. It is important to note that while in silico predictions are a valuable tool, they require experimental validation.
| Receptor Target | Predicted Interaction | Predicted Functional Activity | Supporting Evidence |
| 5-HT2A Receptor | High Affinity | Agonist | Experimental data, Molecular docking simulations |
| 5-HT2C Receptor | High Affinity | Agonist | Experimental data, In silico pharmacology predictions |
| 5-HT2B Receptor | Moderate Affinity | Agonist | Experimental data, In silico pharmacology predictions |
| hERG Channel | Potential Interaction | Inhibitor | In silico toxicology predictions acs.orgnih.gov |
| Estrogen Receptor α | Low Probability of Interaction | - | In silico toxicology predictions acs.orgnih.gov |
| Other GPCRs | Potential for promiscuous interactions | Varies | General predictions for psychoactive compounds, requires specific in silico screening |
Q & A
Q. What are the standard methods for synthesizing and characterizing Bromo-dragonfly hydrochloride in a laboratory setting?
this compound is synthesized via a multi-step route involving bromination of benzodifuran precursors and subsequent coupling with an isopropylamine derivative. Key characterization techniques include:
- X-ray crystallography to confirm stereochemistry (critical for distinguishing R- and S-isomers, as the R-isomer exhibits higher potency) .
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural validation .
- HPLC purity testing to ensure >98% purity, as impurities can skew receptor binding assays .
Q. How do researchers assess the receptor binding affinity of this compound?
Receptor affinity is evaluated using radioligand displacement assays targeting serotonin receptors (e.g., 5-HT2A):
- In vitro assays with transfected HEK-293 cells expressing human 5-HT2A receptors.
- Competitive binding curves generated against reference ligands (e.g., LSD), with IC50 values calculated to determine potency .
- Cross-reactivity studies with other monoamine receptors (e.g., 5-HT2C, α-adrenergic) to confirm selectivity .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a lower limit of detection (LOD) of 0.2 μg/kg, validated for blood, urine, and tissue samples .
- β-glucuronidase treatment of urine samples to hydrolyze glucuronidated metabolites, improving recovery rates by ~50% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity outcomes (e.g., delayed seizures vs. acute vascular effects) require:
- Dose-response studies in animal models (e.g., rodents) to establish thresholds for neurotoxicity (e.g., NMDA receptor modulation) and vasoconstriction .
- Pharmacokinetic modeling to account for delayed peak plasma concentrations (up to 6 hours post-administration) .
- Postmortem toxicology reanalysis of case studies to differentiate parent compound stability from metabolite interference .
Q. What experimental designs are optimal for studying Bromo-dragonfly’s resistance to hepatic metabolism?
- In vitro hepatocyte models with human liver microsomes to assess Phase I/II metabolism. Studies show minimal CYP450-mediated degradation but significant glucuronidation of hydroxylated metabolites .
- Knockout rodent models (e.g., MAO-A-deficient mice) to isolate monoamine oxidase inhibition effects on serotonin syndrome-like symptoms .
Q. How can researchers mitigate cross-reactivity challenges in immunoassays for Bromo-dragonfly detection?
- Structural analogs (e.g., 2C-B-FLY) must be included in validation panels due to shared benzodifuran backbones .
- High-resolution mass spectrometry (HRMS) with fragmentation libraries to distinguish isomers and metabolites .
- Blind-spike recovery tests in human serum to validate assay specificity at sub-μg/kg concentrations .
Q. What methodologies are used to investigate Bromo-dragonfly’s prolonged hallucinogenic effects?
- Electrophysiological recordings in rodent prefrontal cortex slices to map 5-HT2A-mediated neuronal excitability over extended periods (>12 hours) .
- Behavioral assays (e.g., head-twitch response) with time-lapsed video tracking to correlate receptor occupancy with hallucinogenic duration .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns in handling this compound?
- Controlled substance protocols : Adhere to DEA Schedule I regulations for storage, usage logs, and disposal .
- Informed consent in human studies : Clearly communicate risks of vasoconstriction (e.g., limb necrosis) and delayed neurotoxicity in early-phase trials .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Probit analysis to calculate LD50 values in animal models, accounting for non-linear pharmacokinetics .
- Multivariate regression to identify confounding factors (e.g., polydrug use in case reports) .
Q. How can researchers optimize in silico models for predicting Bromo-dragonfly analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
